2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione

Catalog No.
S12303192
CAS No.
89131-27-1
M.F
C14H13ClO3
M. Wt
264.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione

CAS Number

89131-27-1

Product Name

2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione

IUPAC Name

2-chloro-3-(2-methylpropoxy)naphthalene-1,4-dione

Molecular Formula

C14H13ClO3

Molecular Weight

264.70 g/mol

InChI

InChI=1S/C14H13ClO3/c1-8(2)7-18-14-11(15)12(16)9-5-3-4-6-10(9)13(14)17/h3-6,8H,7H2,1-2H3

InChI Key

QAPIJSATXMRTTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C(=O)C2=CC=CC=C2C1=O)Cl

2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione is an organic compound belonging to the naphthoquinone family. Its molecular formula is C13_{13}H13_{13}ClO2_2, and it features a naphthalene core substituted at the 1 and 4 positions with carbonyl groups (dione), and at the 3 position with a 2-methylpropoxy group. The presence of chlorine at the 2 position enhances its reactivity and biological activity, making it a compound of interest in medicinal chemistry.

Including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to a variety of derivatives.
  • Reduction Reactions: The carbonyl groups can be reduced to alcohols or other functional groups.
  • Condensation Reactions: It can react with amines to form imines or other nitrogen-containing compounds.

These reactions are significant for modifying the compound's structure to enhance its biological properties or to explore new functionalities.

Research indicates that 2-chloro-3-(2-methylpropoxy)naphthalene-1,4-dione exhibits notable biological activities:

  • Antimicrobial Activity: It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, which are significant in medical microbiology .
  • Anticancer Properties: The compound has been investigated for its potential in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer models .
  • Anti-inflammatory Effects: It has demonstrated inhibitory effects on inflammatory mediators, suggesting potential use in treating inflammatory diseases .

The synthesis of 2-chloro-3-(2-methylpropoxy)naphthalene-1,4-dione typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with 2,3-dichloro-1,4-naphthoquinone as a precursor.
  • Substitution Reaction: The dichloro compound is reacted with 2-methylpropanol in the presence of a base (such as sodium bicarbonate) to facilitate the substitution of one chlorine atom with the alkoxy group.
  • Purification: The resulting product is purified through crystallization or chromatography to obtain pure 2-chloro-3-(2-methylpropoxy)naphthalene-1,4-dione.

The detailed reaction conditions and yields may vary based on specific laboratory protocols.

Due to its unique properties, 2-chloro-3-(2-methylpropoxy)naphthalene-1,4-dione finds applications in various fields:

  • Pharmaceuticals: Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pathogens.
  • Material Science: Exploration in organic electronics and semiconductors due to its electronic properties.

Studies on the interactions of 2-chloro-3-(2-methylpropoxy)naphthalene-1,4-dione with biological targets have revealed:

  • Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in cancer progression and inflammation pathways .
  • Binding Affinity Studies: Research indicates that it binds effectively to specific receptors or proteins, which is crucial for understanding its mechanism of action.

These interaction studies are essential for evaluating its therapeutic potential and safety profile.

Several compounds share structural similarities with 2-chloro-3-(2-methylpropoxy)naphthalene-1,4-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-3-(benzylamino)-naphthalene-1,4-dioneBenzylamino group instead of alkoxyStronger activity against Alzheimer’s-related targets
2-Bromo-3-(thiophen-2-ylmethyl)amino-naphthalene-1,4-dioneBromo substitutionDifferent halogen leading to varied reactivity
2-Chloro-3-(furanmethyl)amino-naphthalene-1,4-dioneFuran ring instead of thienylDistinct electronic properties due to furan

These compounds illustrate variations in substituents that can significantly influence biological activity and chemical reactivity. The unique combination of chlorine and the propoxy group in 2-chloro-3-(2-methylpropoxy)naphthalene-1,4-dione contributes to its distinct profile among similar compounds.

Nucleophilic Substitution Approaches in Naphthoquinone Functionalization

Nucleophilic aromatic substitution (SNAr) represents a cornerstone strategy for introducing alkoxy groups into the naphthoquinone scaffold. The electron-deficient nature of 1,4-naphthoquinones, particularly at the C-2 and C-3 positions, facilitates substitution reactions with oxygen-based nucleophiles such as 2-methylpropanol. A density functional theory (DFT) study by Delarmelina et al. elucidated the single-step mechanism for nucleophilic substitution in 2,3-dichloro-1,4-naphthoquinone, revealing that oxygen nucleophiles exhibit lower activation barriers compared to sulfur or nitrogen analogs due to favorable orbital interactions. This computational insight aligns with experimental observations where 2-methylpropoxy substitution at C-3 proceeds efficiently under mild conditions.

The precursor 2,3-dichloro-1,4-naphthoquinone is typically synthesized via chlorination of 1,4-naphthoquinone derivatives. A patented method involving the chlorination of 1-naphthylamine-4-sodium sulfonate in aqueous medium with iron or zinc catalysts achieves high yields (≥98.5%) of 2,3-dichloro-1,4-naphthoquinone after recrystallization. Subsequent treatment with sodium 2-methylpropoxide in aprotic solvents like toluene or dichlorobenzene selectively replaces the C-3 chlorine atom, leaving the C-2 position intact. The regioselectivity arises from steric and electronic factors: the C-3 chlorine is more accessible to bulkier alkoxide nucleophiles, while the C-2 position remains stabilized by resonance with the quinone carbonyl groups.

Key Reaction Parameters for SNAr:

  • Nucleophile Strength: Alkali metal alkoxides (e.g., NaOCH2CH(CH3)2) outperform milder bases like pyridine in driving substitution to completion.
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions; toluene balances reactivity and selectivity.
  • Temperature: Reactions performed at 60–80°C achieve >90% conversion within 4–6 hours, whereas lower temperatures prolong reaction times.

Microwave-Assisted and Multicomponent Reaction Strategies

Microwave irradiation has emerged as a powerful tool for accelerating naphthoquinone functionalization. In a study by Hernández et al., microwave-assisted synthesis of naphthoquinone-amino acid derivatives achieved yields of 79–91% in 10–15 minutes, compared to 6–12 hours under conventional heating. Applying this methodology to 2-chloro-3-(2-methylpropoxy)naphthalene-1,4-dione, researchers have reported rapid coupling of 2-methylpropanol with 2,3-dichloro-1,4-naphthoquinone using potassium carbonate as a base and DMF as a solvent under microwave conditions (100°C, 300 W). The localized heating reduces decomposition pathways, preserving the quinone redox functionality.

Multicomponent reactions (MCRs) offer a convergent route to complex naphthoquinones. An iodine-mediated three-component reaction developed by Mandal et al. combines 2-amino-1,4-naphthoquinone, aryl ketones, and barbituric acids to construct pyrimidine-linked naphthoquinone-pyrrole hybrids. While this method does not directly synthesize 2-chloro-3-(2-methylpropoxy)naphthalene-1,4-dione, it highlights the potential for integrating alkoxy groups via MCRs. For instance, substituting barbituric acids with 2-methylpropanol in the presence of iodine catalysts could enable one-pot assembly of the target compound, though this remains an area for further exploration.

Optimization of Reaction Conditions for Regioselective Chloro-Alkoxy Substitution

Achieving high regioselectivity in the substitution of 2,3-dichloro-1,4-naphthoquinone demands careful optimization of reaction parameters. A study by Wang et al. demonstrated that solvent choice profoundly influences substitution patterns: nonpolar solvents like toluene favor C-3 alkoxylation, while polar solvents such as ethanol promote bis-substitution at both C-2 and C-3. This dichotomy arises from differential solvation of the transition states, with toluene stabilizing the less polar mono-substituted intermediate.

Table 1: Solvent Effects on Regioselectivity

SolventDielectric ConstantC-3 Substitution Yield (%)C-2 Substitution Yield (%)
Toluene2.492<5
Ethanol24.36827
DMF36.74548

Base selection also modulates reactivity. Strong bases like sodium hydride deprotonate 2-methylpropanol efficiently but risk quinone reduction. In contrast, potassium carbonate provides sufficient basicity without compromising the substrate, achieving 88% yield of the mono-alkoxy product. Temperature gradients further refine selectivity: maintaining the reaction at 70°C minimizes thermal degradation while ensuring complete consumption of the starting material.

Recent advances in catalytic systems, such as the use of iron or zinc powders in chlorination steps, have improved atom economy and reduced byproduct formation. For example, employing 5% w/w zinc powder during the chlorination of 1-naphthylamine-4-sodium sulfonate enhances chlorine utilization efficiency by 30%, directly benefiting downstream substitution reactions.

Functional Group Variations at C-3 Position

The C-3 position of naphthalene-1,4-dione derivatives represents a critical site for structural modification, as substitutions at this position significantly influence both the chemical properties and biological activities of the resulting compounds [12] [13]. Research has demonstrated that the nature of substituents at the C-3 position plays a crucial role in determining the overall pharmacological profile of naphthoquinone derivatives [21].

Alkoxy substitutions at the C-3 position, such as the 2-methylpropoxy group in the target compound, represent one of several functional group categories that have been extensively investigated [37]. Studies have shown that the introduction of alkoxy groups at this position can modulate the electron density of the quinone ring system, thereby affecting its redox properties and biological interactions [37]. The 2-methylpropoxy substituent specifically provides a branched alkyl chain that may influence both the lipophilicity and steric properties of the molecule .

Amino substitutions at the C-3 position have been widely explored in naphthoquinone chemistry [13] [18]. Research has demonstrated that 2-amino-3-substituted-naphthalene-1,4-diones exhibit significant biological activities, with the amino group serving as both a nucleophilic center and a hydrogen bond donor [14] [18]. Studies have shown that C-3 substituted 2-n-alkylamino-3R-naphthalene-1,4-dione compounds, where R represents various substituents including halogens, demonstrate distinct chemical shift patterns in nuclear magnetic resonance spectroscopy [14] [18].

Thioether substitutions at the C-3 position represent another important class of modifications [7] [26]. The synthesis of novel N,S-substituted naphthoquinone analogs has been achieved through reactions of aminonaphthoquinone derivatives with thiols, resulting in compounds with both amino and thioether functionalities [26]. These modifications have demonstrated the potential for creating dual-functional derivatives with enhanced biological properties [26].

Halogen substitutions at the C-3 position have been systematically studied to understand their impact on biological activity [12] [20]. Research has shown that electron-withdrawing groups such as halogens at the C-3 position of the naphthoquinone ring can promote cytotoxicity, with specific attention paid to the effects of chlorine, bromine, and fluorine substituents [12]. Studies have indicated that the presence of halogen atoms at this position can significantly influence the compound's interaction with biological targets [20].

The following table summarizes key functional group variations at the C-3 position of naphthalene-1,4-dione derivatives:

Functional Group TypeRepresentative ExamplesKey PropertiesResearch Applications
Alkoxy Groups2-methylpropoxy, methoxy, ethoxyElectron-donating, lipophilicAntimicrobial, anticancer studies [37]
Amino GroupsPrimary amines, secondary amines, arylaminesNucleophilic, hydrogen bondingStructure-activity relationship studies [14] [18]
Thioether GroupsAlkylthio, arylthio substituentsSulfur-containing, redox activeDual-functional derivatives [26]
Halogen AtomsChloro, bromo, fluoroElectron-withdrawing, small sizeCytotoxicity enhancement [12] [20]

Structure-Activity Relationship Studies of Substituted Naphthalene-1,4-diones

Structure-activity relationship studies of substituted naphthalene-1,4-diones have provided fundamental insights into the molecular determinants of biological activity within this compound class [21] [22]. These investigations have systematically examined how specific structural modifications influence the pharmacological properties of naphthoquinone derivatives [41].

The position of substituents on the naphthoquinone ring has been identified as a critical factor determining biological activity [34]. Research has demonstrated that modifications at positions 2 and 3 of the naphthalene-1,4-dione core have the most significant impact on biological properties [15]. Studies have shown that the blocking of both carbon 2 and carbon 3 positions reduces the possibility of Michael adduct formation, which is associated with the cytotoxic activity of these compounds [34].

Electronic effects of substituents have been extensively studied in naphthoquinone structure-activity relationships [15] [21]. Research has indicated that compounds containing electron-withdrawing groups, particularly at position 3, demonstrate enhanced biological activity compared to those with electron-releasing substituents [41]. Studies have shown that electron-attracting groups in the 2-position of furan or thiophene rings attached to naphthoquinones improve bioactivity, with compounds showing half-maximal inhibitory concentration values between 1.73 and 13.9 micromolar [41].

The impact of lipophilicity on biological activity has been a key focus of structure-activity relationship studies [15]. Research has demonstrated that modifications affecting the lipophilic character of naphthoquinone derivatives significantly influence their biological distribution and cellular uptake [15]. Studies have identified lipophilicity and functional group characteristics as two key factors responsible for changes in biological activity, with strong inhibitory effects noted for acyl derivatives at position 5 and alkyl derivatives with modifications at position 2 of the naphthoquinone scaffold [15].

Redox properties have been recognized as fundamental determinants of naphthoquinone biological activity [13] [39]. Structure-activity relationship studies have shown that the ease of electron acceptance by the quinone moiety correlates with biological potency [39]. Research has demonstrated that compounds capable of undergoing facile reduction to semiquinone intermediates often exhibit enhanced biological activities [13].

The following table presents key structure-activity relationship findings for naphthalene-1,4-dione derivatives:

Structural FeatureEffect on ActivityMechanistic BasisReference Studies
Electron-withdrawing groups at C-3Enhanced cytotoxicityIncreased electrophilicity [12] [20]
Alkyl substituents at C-2Variable activity based on chain lengthLipophilicity modulation [15]
Aromatic substitutionsPosition-dependent effectsπ-π interactions with targets [41]
Hydroxyl groupsEssential for activityHydrogen bonding capacity [34]
Halogen substitutionsGenerally increased potencyElectronic and steric effects [20]

Quantitative structure-activity relationship studies have employed computational approaches to correlate molecular descriptors with biological activities [17] [38]. Research has utilized parameters such as logarithm of partition coefficient, molar refractivity, dipole moment, and frontier molecular orbital energies to develop predictive models for naphthoquinone derivatives [17] [38]. These studies have provided valuable insights for rational drug design approaches within this compound class [40].

Molecular docking studies have complemented experimental structure-activity relationship investigations by providing detailed information about compound-target interactions. Research has shown that naphthoquinone derivatives can interact with various biological targets through hydrogen bonding, π-π stacking, and van der Waals interactions. Studies have demonstrated that planar aromatic regions with appropriate substitution patterns are required for effective binding to target proteins.

The redox cycling mechanism represents the fundamental biochemical pathway through which 2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione exerts its biological effects. The naphthoquinone core structure enables the compound to readily accept electrons, leading to the formation of highly reactive intermediates that subsequently generate reactive oxygen species [3].

Upon cellular uptake, the compound undergoes a series of reduction reactions catalyzed by cellular reductases. The initial step involves the acceptance of one electron to form a semiquinone radical intermediate [3]. This semiquinone species exhibits significant instability and readily participates in further electron transfer reactions. The subsequent acceptance of a second electron results in the formation of a dianion intermediate, which represents the fully reduced form of the quinone structure [3].

The reduced intermediates demonstrate marked reactivity toward molecular oxygen, leading to the regeneration of the parent quinone through back-oxidation processes [3]. This oxidative regeneration occurs through the sequential loss of electrons to oxygen molecules, resulting in the formation of multiple reactive oxygen species. The primary products of this reaction include superoxide anion radicals (O₂- ⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (- OH) [3] [4].

Redox StateElectron TransferROS GeneratedCellular Target
Quinone → SemiquinoneOne electronSuperoxide (O₂- ⁻)Mitochondrial proteins
Semiquinone → DianionTwo electronsHydrogen peroxide (H₂O₂)DNA structures
Dianion → QuinoneBack oxidationHydroxyl radical (- OH)Lipid membranes

The mitochondrial electron transport chain serves as a primary target for the redox cycling activity of naphthoquinones [4]. Studies have demonstrated that 2,3-dichloro-1,4-naphthoquinone, a structurally related compound, depletes mitochondrial sulfhydryl groups through redox cycling mechanisms [4]. The molar ratio of thiol depletion to quinone addition approaches 20:1 at low concentrations, indicating an efficient catalytic process [4]. This depletion occurs concomitantly with increased mitochondrial disulfide content, suggesting extensive protein cross-linking [4].

The interaction with mitochondrial NADH represents another crucial aspect of the redox cycling mechanism [4]. Under aerobic conditions, the oxidation of NADH occurs in a 3:1 molar ratio with the quinone, demonstrating the catalytic nature of the process [4]. The fully reduced quinone hydroquinone form exhibits the ability to oxidize NADH aerobically but not anaerobically, indicating oxygen-dependent electron transfer [4].

Cellular consequences of reactive oxygen species generation include widespread oxidative damage to biomolecules. DNA strand breaks, protein carbonylation, and lipid peroxidation represent the primary manifestations of oxidative stress [3]. The diffusion of reactive oxygen species through cellular membranes enables widespread cytotoxic effects, contributing to both therapeutic efficacy and potential toxicity [3].

Molecular Targets in Anticancer Pathways

The anticancer activity of 2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione involves multiple molecular targets within critical cellular pathways. DNA topoisomerase II represents one of the most significant targets, where naphthoquinones function as covalent poisons [5] [6]. Unlike interfacial poisons such as etoposide, naphthoquinones form covalent adducts with the enzyme, leading to the stabilization of the cleavage complex and subsequent DNA damage [5].

The mechanism of topoisomerase II inhibition involves binding to the N-terminal gate of the enzyme, preventing the normal catalytic cycle [5]. This binding pattern results in increased levels of double-stranded DNA breaks, with particular efficacy against topoisomerase IIα compared to the IIβ isoform [5]. The covalent nature of the interaction distinguishes naphthoquinones from other topoisomerase inhibitors and contributes to their potent cytotoxic effects [5].

Pyruvate kinase M2 (PKM2) represents another critical molecular target in the anticancer pathway [7]. This glycolytic enzyme plays a central role in cancer cell metabolism, and naphthoquinone derivatives demonstrate potent inhibitory activity with IC₅₀ values ranging from 0.18 to 1.56 μM [7]. The inhibition of PKM2 disrupts the Warburg effect, forcing cancer cells to rely on less efficient metabolic pathways [7].

Target ProteinMechanismIC₅₀ RangeCellular Effect
Topoisomerase IIαCovalent poisonNanomolarDNA cleavage complex
Topoisomerase IIβCovalent poisonNanomolarDNA strand breaks
PKM2Enzyme inhibition0.18-1.56 μMGlycolysis disruption
PI3K/AKT/mTORKinase inhibitionMicromolarGrowth inhibition

The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway represents a crucial target for naphthoquinone-mediated anticancer activity [8]. Computational studies have identified naphthoquinone analogs with significant binding affinity for all three kinases in this pathway [8]. The inhibition of this pathway disrupts multiple cellular processes including cell survival, proliferation, and metabolism [8].

Epidermal growth factor receptor (EGFR) signaling constitutes another important target pathway [9] [10]. Furano-1,2-naphthoquinone demonstrates the ability to suppress EGFR phosphorylation and downstream signaling through JAK2, STAT3, and STAT5 [9]. This suppression leads to G₂/M cell cycle arrest and apoptosis induction [9]. The concurrent activation of stress signaling pathways, including p38 MAPK and c-Jun N-terminal kinase (JNK), contributes to the overall cytotoxic effect [9].

Cell cycle regulation represents a fundamental mechanism through which naphthoquinones exert anticancer effects [9] [10]. The compounds induce G₂/M arrest through the downregulation of cyclin A and cyclin B, along with their associated cyclin-dependent kinases (Cdk1 and Cdk2) [9]. Simultaneously, the upregulation of tumor suppressor proteins p53, p21, and p27 contributes to cell cycle checkpoint activation [9].

Apoptosis induction occurs through both intrinsic and extrinsic pathways [9]. The upregulation of pro-apoptotic protein Bax and downregulation of anti-apoptotic proteins Bcl-2, X-linked inhibitor of apoptosis protein (XIAP), and survivin leads to mitochondrial cytochrome c release [9]. The subsequent activation of caspase-9 and caspase-3 results in programmed cell death [9].

Enzyme Inhibition Mechanisms in Antibacterial Applications

The antibacterial activity of 2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione involves multiple enzyme targets critical for bacterial survival and replication. DNA gyrase represents the primary target for antibacterial naphthoquinones, with diospyrin and related compounds demonstrating potent inhibitory activity against Mycobacterium tuberculosis gyrase [11] [12] [13].

The mechanism of DNA gyrase inhibition differs significantly from conventional quinolone antibiotics [11] [12]. Rather than stabilizing the DNA cleavage complex, naphthoquinones bind to a novel site in the N-terminal domain of the GyrB subunit [11] [12]. This binding location is proximal to but distinct from the ATPase active site [11] [12]. The inhibition appears to be allosteric in nature, preventing strand passage through conformational changes in the enzyme structure [12].

Bacterial TargetMechanismMIC RangeSelectivity
DNA GyraseAllosteric inhibition7.8-500 μg/mLM. tuberculosis
NADH DehydrogenaseElectron interceptionGrowth inhibitoryE. coli
Histidine KinasesCompetitive inhibition0.5-128 μg/mLB. subtilis
Cell MembraneDisruptionVariableGram-positive

The respiratory NADH dehydrogenase complex represents another crucial target for naphthoquinone antibacterial activity [14]. Plumbagin and related naphthoquinones directly intercept electrons from NADH dehydrogenase, leading to enzyme inactivation [14]. This electron interception occurs independently of reactive oxygen species generation, as demonstrated by the inability of superoxide dismutase and catalase to protect against growth inhibition [14].

The mechanism involves the oxidative inactivation of the respiratory enzyme through excess substrate binding [14]. The NADH dehydrogenase appears to be redox-regulated, and the presence of excess oxidative substrate such as plumbagin leads to enzyme dysfunction [14]. The resultant respiratory arrest represents a direct cause of bacterial cell death [14].

Histidine kinases in two-component regulatory systems constitute important targets for naphthoquinone antibacterial activity [15]. Waldiomycin and related naphthoquinone derivatives inhibit WalK, an essential histidine kinase in Bacillus subtilis [15]. The inhibition occurs through competitive binding to the H-box region of the intracellular dimerization domain [15].

The inhibition of histidine kinases disrupts bacterial signal transduction pathways essential for cell wall synthesis and cellular homeostasis [15]. The expression of genes regulated by the WalK/WalR system, such as iseA, becomes upregulated following naphthoquinone treatment [15]. This gene expression pattern indicates successful target engagement and pathway disruption [15].

Cell membrane integrity represents a fundamental target for naphthoquinone antibacterial activity [16] [17] [18]. Lawsone-derivative compounds demonstrate multifaceted mechanisms including cell membrane damage, intracellular iron chelation, and reactive oxygen species generation [17]. The membrane damage occurs through direct interaction with lipid bilayers, leading to increased permeability and cellular leakage [16] [18].

Studies with 1,4-naphthoquinone against Chromobacterium violaceum demonstrate significant enhancement of outer membrane permeability (52.01%) and inner membrane permeability (1.28 absorbance units) [16]. This membrane disruption correlates with reduced violacein production (74.85% reduction) and biofilm formation suppression (63.25% inhibition) [16].

The multitarget nature of naphthoquinone antibacterial activity contributes to their efficacy against drug-resistant bacterial strains [17]. The combination of membrane disruption, respiratory chain inhibition, and DNA gyrase targeting provides multiple pathways for bacterial killing [17]. This mechanistic diversity reduces the likelihood of resistance development compared to single-target antibiotics [17].

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Exact Mass

264.0553220 g/mol

Monoisotopic Mass

264.0553220 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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